molecular formula C6H3Br2NO3 B092448 2,4-Dibromo-6-nitrophenol CAS No. 15969-09-2

2,4-Dibromo-6-nitrophenol

Cat. No.: B092448
CAS No.: 15969-09-2
M. Wt: 296.9 g/mol
InChI Key: INIXUZNHFXUIMA-UHFFFAOYSA-N
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Description

5-Methyl-2-furanmethanol: is an organic compound with the molecular formula C6H8O2 . It is also known by other names such as 5-methylfurfuryl alcohol and (5-methylfur-2-yl)-methanol . This compound is a derivative of furan, a heterocyclic organic compound, and is characterized by a furan ring substituted with a methyl group and a hydroxymethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Methyl-2-furanmethanol can be synthesized through various methods. One common method involves the reaction of 5-methyl-2-furanone with a reducing agent such as sodium borohydride or lithium aluminum hydride . Another method involves the hydrogenation of 5-methylfurfural using a catalyst like palladium on carbon .

Industrial Production Methods: Industrial production of 5-methyl-2-furanmethanol typically involves the catalytic hydrogenation of 5-methylfurfural . This process is carried out under high pressure and temperature conditions in the presence of a suitable catalyst .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2-furanmethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Methyl-2-furanmethanol has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the production of flavors and fragrances due to its pleasant aroma.

Comparison with Similar Compounds

    Furfuryl alcohol: Similar structure but lacks the methyl group.

    5-Methylfurfural: Similar structure but contains an aldehyde group instead of a hydroxymethyl group.

    2-Furanmethanol: Similar structure but lacks the methyl group.

Uniqueness: 5-Methyl-2-furanmethanol is unique due to the presence of both a methyl group and a hydroxymethyl group on the furan ring. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications .

Properties

IUPAC Name

2,4-dibromo-6-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2NO3/c7-3-1-4(8)6(10)5(2-3)9(11)12/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INIXUZNHFXUIMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40166710
Record name NSC 523891
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Molecular Weight

296.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15969-09-2
Record name 2,4-Dibromo-6-nitrophenol
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Record name 4,6-Dibromo-2-nitrophenol
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Record name 15969-09-2
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Record name 2,4-DIBROMO-6-NITROPHENOL
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Record name 4,6-DIBROMO-2-NITROPHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What was the purpose of the study described in the research paper?

A1: The study aimed to determine the dissociation constants (acidity constants) of various substituted nitrophenols in an aqueous solution at 25°C []. This information is valuable for understanding the chemical behavior of these compounds in solution.

Q2: How was 2,4-Dibromo-6-nitrophenol purified in this study?

A2: The researchers purified this compound using a two-step recrystallization process. First, it was recrystallized from a benzene-cyclohexane mixture, and then it was further purified by recrystallization from 95% ethanol [].

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